(4E)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a dimethylaminomethylidene group and a methoxyphenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with dimethylamine and an appropriate oxazole precursor. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminomethylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives with altered functional groups.
Substitution: Formation of substituted oxazole derivatives with new functional groups replacing the dimethylaminomethylidene group.
Scientific Research Applications
(4E)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4E)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-(dimethylaminomethylidene)-2-phenyl-1,3-oxazol-5-one: Similar structure but lacks the methoxy group.
(4E)-4-(dimethylaminomethylidene)-2-(4-chlorophenyl)-1,3-oxazol-5-one: Similar structure but contains a chlorine atom instead of a methoxy group.
Uniqueness
(4E)-4-[(dimethylamino)methylidene]-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(4E)-4-(dimethylaminomethylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-15(2)8-11-13(16)18-12(14-11)9-4-6-10(17-3)7-5-9/h4-8H,1-3H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSSSQNNRVVVLC-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)OC(=N1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.